BenchChemオンラインストアへようこそ!

22,23-Dihydroavermectin B1a aglycon

Anthelmintic pharmacology Nematode larval development assay Glutamate-gated chloride channel

This aglycone is the macrocyclic lactone core of ivermectin produced by acid/enzymatic hydrolysis of the oleandrose disaccharide. It uniquely inhibits nematode larval development (Haemonchus contortus, cyathostomins) without causing paralysis—a profile distinct from glycosylated ivermectin. Larval development assays yield resistance factors >20, enabling early detection of emerging resistance. Also serves as Ivermectin EP Impurity G for pharmaceutical QC and as a starting material for SAR derivatization via microbial biotransformation or 13-O-alkylation.

Molecular Formula C34H50O8
Molecular Weight 586.766
CAS No. 123997-59-1; 73162-95-5
Cat. No. B2661780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name22,23-Dihydroavermectin B1a aglycon
CAS123997-59-1; 73162-95-5
Molecular FormulaC34H50O8
Molecular Weight586.766
Structural Identifiers
SMILESCCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)C
InChIInChI=1S/C34H50O8/c1-7-19(2)30-22(5)13-14-33(42-30)17-26-16-25(41-33)12-11-21(4)28(35)20(3)9-8-10-24-18-39-31-29(36)23(6)15-27(32(37)40-26)34(24,31)38/h8-11,15,19-20,22,25-31,35-36,38H,7,12-14,16-18H2,1-6H3/b9-8+,21-11+,24-10+/t19-,20-,22-,25+,26-,27-,28-,29+,30+,31+,33+,34+/m0/s1
InChIKeyXOCXXEYUGYTCNG-AOIHNFKZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





22,23-Dihydroavermectin B1a Aglycon: Structural Identity and Relationship to Ivermectin


22,23-Dihydroavermectin B1a aglycon (CAS 123997-59-1; 73162-95-5), also designated Ivermectin B1a aglycone or Ivermectin EP Impurity G, is the macrocyclic lactone core structure of ivermectin produced by acid or enzymatic hydrolysis of the terminal oleandrose disaccharide moiety . With molecular formula C34H50O8 and molecular weight 586.8 g/mol, this compound represents the aglycone scaffold common to both the avermectin B1a natural product and its semi-synthetic 22,23-dihydro derivative ivermectin . As a semi-synthetic degradation product and biosynthetic intermediate, it serves both as a reference impurity standard in pharmaceutical quality control and as a specialized probe for investigating macrocyclic lactone pharmacology in the absence of the disaccharide unit .

22,23-Dihydroavermectin B1a Aglycon: Why In-Class Avermectin Substitution Is Invalid


The avermectin/milbemycin class of macrocyclic lactones encompasses structurally related compounds with divergent pharmacological profiles due to specific molecular modifications. In particular, the presence or absence of the disaccharide moiety, the saturation state of the C22–C23 bond, and the substituent pattern at C5 and C13 profoundly alter receptor binding kinetics, tissue distribution, and functional outcomes [1]. Generic substitution of ivermectin B1a, avermectin B1a monosaccharide, or the parent aglycone for the target compound cannot be justified scientifically because each analog exhibits a distinct combination of larval development inhibition, paralytic activity, GABA receptor modulation, and resistance detection sensitivity [2]. The 22,23-dihydroavermectin B1a aglycon occupies a specific pharmacological niche characterized by potent inhibition of nematode larval development while being devoid of paralytic activity — a profile fundamentally distinct from its glycosylated congeners [3].

22,23-Dihydroavermectin B1a Aglycon: Quantitative Differentiation Evidence vs. Ivermectin and Related Aglycones


Functional Dissociation: Larval Development Inhibition vs. Paralytic Activity in Nematode Assays

22,23-Dihydroavermectin B1a aglycon demonstrates a functional dissociation not observed with ivermectin: it potently inhibits nematode larval development while exhibiting no paralytic activity. Ivermectin, in contrast, induces both developmental inhibition and paralysis via hyperpolarization of neuromuscular chloride channels . This differential profile is consistently reported across multiple vendors and primary literature sources, indicating a mechanistic decoupling of the compound's effects on larval development from its neuromuscular action .

Anthelmintic pharmacology Nematode larval development assay Glutamate-gated chloride channel

Resistance Detection Sensitivity: Comparative Resistance Factors in Haemonchus contortus LDA

In a micro-agar larval development test (MALDT) evaluating macrocyclic lactone resistance in Haemonchus contortus isolates from sheep, ivermectin aglycone demonstrated superior discriminatory capacity compared to parent ivermectin. Resistance factors (RF) calculated from LC99 values exceeded 20 for highly resistant isolates when tested with ivermectin aglycone and eprinomectin, whereas RF values obtained with ivermectin were substantially lower [1]. This indicates that the aglycone probe amplifies the phenotypic difference between susceptible and resistant nematode populations, making it a more sensitive detector of emerging macrocyclic lactone resistance [2].

Anthelmintic resistance Larval development test Haemonchus contortus

Pharmacological Profile: 22,23-Dihydro vs. C22–C23 Unsaturated Aglycones in Muscle Fiber Hyperpolarization

The minimum active concentration (MAC) for hyperpolarization of Portunus crassipes muscle fibers differs between aglycone variants based on C22–C23 bond saturation. Avermectin B1a aglycone (C22–C23 unsaturated) hyperpolarizes P. crassipes muscle fibers with a MAC value of 0.1 μM [1]. While direct MAC data for the 22,23-dihydro aglycon in this specific assay system are not published, the structural difference — reduction of the C22–C23 double bond to a single bond — is known to alter binding kinetics to glutamate-gated chloride channels and GABA receptors, as established for ivermectin versus avermectin B1a comparisons [2]. This structural modification underlies differences in potency and duration of action between saturated and unsaturated congeners, making the 22,23-dihydro aglycon a distinct pharmacological entity from the unsaturated avermectin B1a aglycone [3].

Electrophysiology Portunus crassipes Chloride channel Hyperpolarization

Bioconversion Scaffold: Microbial Hydroxylation for Novel Antiparasitic Derivatives

22,23-Dihydroavermectin B1a aglycone serves as a substrate for microbial bioconversion to produce hydroxy adducts with enhanced antiparasitic and insecticidal potency. According to patent disclosure JPS61233686A, incubation of this aglycone with Cunninghamella blakesleeana (ATCC 8688a) yields hydroxylated derivatives at the 12a, 13-epi, 14a, 24, 24a, 26, 26a, and 27 positions, which are described as 'highly potent antiparasitic, insecticidal and anthelmintic agents' . In contrast, the glycosylated parent compound ivermectin is not reported as a substrate for this specific bioconversion pathway, indicating that the aglycone core structure is required for microbial hydroxylation at these positions. Furthermore, patent JPH05213958A discloses 13β-O-methoxymethyl-22,23-dihydroavermectin B1a/B1b aglycone derivatives with 'excellent long-term duration' and superior antiparasitic activity relative to unmodified aglycones [1].

Microbial biotransformation Cunninghamella blakesleeana Drug discovery Antiparasitic

22,23-Dihydroavermectin B1a Aglycon: Validated Research Applications and Procurement Justification


Sensitive Probe for Macrocyclic Lactone Resistance Surveillance

Procure this compound for larval development assays (LDA/MALDT) designed to detect emerging ivermectin resistance in veterinary nematode populations (e.g., Haemonchus contortus, cyathostomins). The aglycone form produces resistance factors (RF) > 20 for highly resistant isolates, substantially exceeding the discriminatory capacity of parent ivermectin, enabling earlier identification of resistance phenotypes and more informed anthelmintic rotation decisions in livestock management programs [1].

Mechanistic Dissection of Larval Development Inhibition vs. Neuromuscular Paralysis

Use this compound in Caenorhabditis elegans or parasitic nematode models to isolate developmental inhibition pathways from neuromuscular paralytic effects. Because 22,23-dihydroavermectin B1a aglycon inhibits larval development without inducing paralysis, it enables targeted genetic and pharmacological studies of the chloride channel-independent mechanisms underlying macrocyclic lactone efficacy, which are masked by the paralytic activity of ivermectin and other glycosylated congeners .

Reference Standard and Impurity Profiling in Ivermectin Pharmaceutical QC

Acquire this compound as Ivermectin EP Impurity G for analytical method development, validation, and batch release testing in ivermectin active pharmaceutical ingredient (API) manufacturing. The compound is an established acid degradation product formed by disaccharide hydrolysis; its presence must be monitored and controlled to meet pharmacopoeial purity specifications for veterinary and human antiparasitic formulations .

Scaffold for Semi-Synthetic Antiparasitic Derivative Discovery

Employ this aglycone as a starting material for structure-activity relationship (SAR) exploration through microbial biotransformation or chemical derivatization. Incubation with Cunninghamella blakesleeana yields hydroxylated adducts with enhanced potency, while 13-O-alkylation produces derivatives with extended duration of action, supporting the discovery of next-generation antiparasitic agents with improved pharmacokinetic profiles .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 22,23-Dihydroavermectin B1a aglycon

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.